N-[2-(Dansylamino)ethyl]maleimide
Overview
Description
N-[2-(Dansylamino)ethyl]maleimide, also known as N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide or N-(2-Maleimidoethyl)dansylamide, is a compound with the molecular formula C18H19N3O4S and a molecular weight of 373.43 . It is suitable for fluorescence and is often used in proteomics research .
Molecular Structure Analysis
The N-[2-(Dansylamino)ethyl]maleimide molecule contains a total of 47 bonds. There are 28 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 5 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 imide (-thio), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
N-[2-(Dansylamino)ethyl]maleimide is a solid powder that is suitable for fluorescence. It has a fluorescence λex of 327 nm and λem of 547 nm in 0.1 M phosphate pH 7.0, 2-mercaptoethanol . It should be stored at 4° C .Scientific Research Applications
N-(2-Ferrocene-ethyl)maleimide has been synthesized as an electroactive label for organic compounds and proteins with sulphydryl groups. It grants reversible electrochemical properties to labeled compounds, exemplified in its reaction with glutathione and the enzyme cytochrome P450cam (di Gleria, Hill, & Wong, 1996).
N-Ethyl maleimide (NEM) is noted for its ability to inhibit adipose tissue's response to insulin, offering insights into cellular responses to metabolic regulators (Ott & Recant, 1963).
Ethyl methacrylate has been copolymerized with various N-substituted maleimides, demonstrating the utility of maleimides in polymer chemistry and materials science (Ryttel, 1999).
Maleimides, including NEM, have been identified as potent catalytic inhibitors of the enzyme topoisomerase IIalpha. This finding suggests a novel mode of catalytic inhibition, differing from that of bisdioxopiperazine compounds (Jensen et al., 2002).
N-ethyl maleimide's (NEM) role as a cellular radiosensitizer has been studied, revealing its rapid reaction with water free radicals and suggesting its oxygen-like reactions may partly explain its radiosensitizing action at the cellular level (Ward, Johansen, & Aasen, 1969).
N-ethyl maleimide (NEM) inhibits the reduction of 2,3,5-triphenyltetrazolium chloride in various plant tissues, indicating its effectiveness as a sulfhydryl inhibitor and its utility in biochemical assays (Roberts & Lucchese, 1955).
The ability of N-ethyl maleimide to react with sulfhydryl groups of intact human erythrocytes has been explored, providing insights into the structural and functional aspects of cellular membranes (Degowin, Hamilton, King, & Sheets, 1956).
Rhodium-catalyzed alkylation of C-H bonds with maleimides in aromatic amides has been reported, indicating the utility of maleimides in organic synthesis and catalysis (He, Yamaguchi, & Chatani, 2017).
Safety And Hazards
The safety information available indicates that N-[2-(Dansylamino)ethyl]maleimide is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification. The signal word for this compound is “Warning” and it is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
properties
IUPAC Name |
5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSIWWKMOVBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439098 | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dansylamino)ethyl]maleimide | |
CAS RN |
160291-45-2 | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(Dansylamino)ethyl]maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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